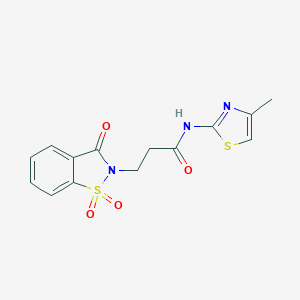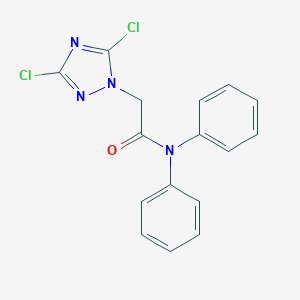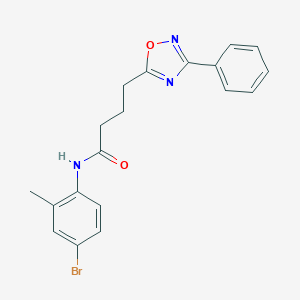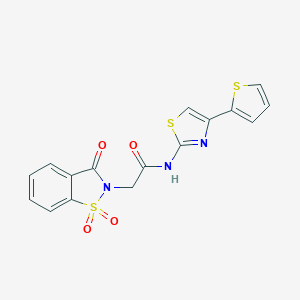
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. It also inhibits the expression of several pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, thereby reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide has been shown to exhibit several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It also increases the levels of glutathione, a potent antioxidant, thereby reducing oxidative stress. Additionally, it has been found to enhance the immune response by increasing the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide in lab experiments is its potent antitumor activity against various cancer cell lines. It also possesses significant anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for researchers.
Zukünftige Richtungen
There are several future directions for the research on 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide. One possible direction is to investigate its potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to explore its mechanism of action in more detail, which may provide insights into the development of more effective antitumor and anti-inflammatory agents. Additionally, further studies on the pharmacokinetics and toxicity of this compound may be necessary to evaluate its safety and efficacy for clinical use.
In conclusion, 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide is a chemical compound that has shown significant potential for various scientific research applications. Its potent antitumor, anti-inflammatory, and antioxidant properties make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy for clinical use.
Synthesemethoden
The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide involves several steps, including the condensation of 2-aminobenzisothiazole with ethyl chloroacetate, followed by the reaction with thiosemicarbazide and then with 4-methyl-2-bromoacetophenone. The final product is obtained through the reaction with N,N-diisopropylethylamine and propanoyl chloride.
Wissenschaftliche Forschungsanwendungen
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, it has been found to possess potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.
Eigenschaften
Molekularformel |
C14H13N3O4S2 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
N-(4-methyl-1,3-thiazol-2-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C14H13N3O4S2/c1-9-8-22-14(15-9)16-12(18)6-7-17-13(19)10-4-2-3-5-11(10)23(17,20)21/h2-5,8H,6-7H2,1H3,(H,15,16,18) |
InChI-Schlüssel |
FYSSZJRKZMCISX-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Kanonische SMILES |
CC1=CSC(=N1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B277169.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B277170.png)

![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277179.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277182.png)
![4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B277183.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277184.png)





![N-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277194.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B277195.png)